4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
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Overview
Description
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the ethylthio and trifluoromethyl phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the ring structures.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the trifluoromethyl phenyl ring.
Scientific Research Applications
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives with different substituents on the rings or the phenyl group. Examples include:
- 4-(2-(methylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(fluoromethyl)phenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3OS/c1-2-28-14-18-4-3-11-26(18)17-9-12-25(13-10-17)19(27)24-16-7-5-15(6-8-16)20(21,22)23/h5-8,17-18H,2-4,9-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVTAHSCFEJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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